molecular formula C16H25N3O3 B7355724 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide

2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide

Cat. No. B7355724
M. Wt: 307.39 g/mol
InChI Key: SERSBJGBSYQPFJ-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl-amides and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide is not fully understood, but it is believed to act on the dopaminergic and cholinergic systems in the brain. This compound has been found to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of movement, cognition, and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of movement, cognition, and mood. This compound has also been found to exhibit anti-inflammatory and analgesic effects. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. Additionally, this compound has been found to exhibit low toxicity and high selectivity for its target receptors. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the research on 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to explore its potential use as a radioligand in PET imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide involves a multi-step process that starts with the reaction of pyridine-3-carboxylic acid with 2-(bromomethyl)-4-methoxy-1H-pyrrole in the presence of a base. The resulting intermediate is then reacted with N-propylamine to obtain the final product, this compound. The purity of this compound can be further improved by recrystallization and chromatographic purification.

Scientific Research Applications

2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of these diseases. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.

properties

IUPAC Name

2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-6-18-16(20)11-19-10-15(21-2)8-13(19)12-22-14-5-4-7-17-9-14/h4-5,7,9,13,15H,3,6,8,10-12H2,1-2H3,(H,18,20)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERSBJGBSYQPFJ-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CC(CC1COC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)CN1C[C@@H](C[C@@H]1COC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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